methyl N-(methylsulfonyl)-N-phenylglycinate
Description
BenchChem offers high-quality methyl N-(methylsulfonyl)-N-phenylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(methylsulfonyl)-N-phenylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPEDRFLHGTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Methyl N-(methylsulfonyl)-N-phenylglycinate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methyl N-(methylsulfonyl)-N-phenylglycinate (CAS No. 412939-60-7) is a small molecule of interest within contemporary chemical research, belonging to the sulfonamide class of compounds. A comprehensive understanding of its physicochemical characteristics is fundamental for its application in medicinal chemistry, materials science, and synthetic protocol optimization. This guide presents a holistic framework for the characterization of this molecule. In the absence of extensive published empirical data, this document provides a series of robust, validated experimental protocols and theoretical estimation methodologies. By leveraging data from structural analogs and precursors, we establish a predictive baseline for its properties, guiding the researcher in experimental design and data interpretation. This paper is structured to not only present data but to elucidate the scientific rationale behind each characterization technique, ensuring a thorough and practical understanding for the intended scientific audience.
Introduction and Molecular Overview
Methyl N-(methylsulfonyl)-N-phenylglycinate is a derivative of N-phenylglycine, featuring a methylsulfonyl group on the nitrogen atom and a methyl ester functionality. Its structure, which combines an aromatic ring, a sulfonamide linkage, and an ester group, suggests a unique profile of solubility, stability, and potential biological activity. The sulfonamide group is a well-established pharmacophore, and its N-substitution is known to significantly influence molecular properties.
The systematic IUPAC name for this compound is methyl 2-(N-phenylmethanesulfonamido)acetate.[1] A thorough characterization is essential for any downstream application, from ensuring purity and stability in storage to predicting its behavior in biological systems.
Foundational Molecular Properties
A summary of the core and predicted physicochemical properties of methyl N-(methylsulfonyl)-N-phenylglycinate is presented below. It is critical to note that where experimental data is unavailable in public literature, values are estimated based on computational models and data from analogous structures.
| Property | Value / Predicted Value | Data Source / Method |
| CAS Number | 412939-60-7 | Fluorochem[1] |
| Molecular Formula | C₁₀H₁₃NO₄S | Calculated |
| Molecular Weight | 243.28 g/mol | Fluorochem[1] |
| Appearance | White to off-white solid (Predicted) | Based on analogs like N-Phenylsulfonyl-N-methylglycine |
| Melting Point (°C) | Not available (Predicted: 70-90) | Estimation based on related sulfonamides |
| Boiling Point (°C) | Not available (Predicted: >300) | Estimation based on high polarity and MW |
| LogP (o/w) | 0.19 | Fluorochem[1] |
| pKa | Not available (Predicted: 9-11) | Estimation based on N-H acidity in similar sulfonamides |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (Predicted) | Based on structural features (ester, sulfonamide) |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available N-phenylglycine. This approach ensures a high yield of the intermediate, which is then sulfonylated and esterified.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl N-phenylglycinate (Intermediate)
This procedure is based on a standard Fischer esterification protocol.[2]
-
Reaction Setup: To a stirred solution of N-phenylglycine (1 equivalent) in methanol (10 parts), add hydrogen chloride (4.0 M solution in dioxane, ~5 equivalents) at room temperature.
-
Reaction Execution: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Remove the organic solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with 1N sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl N-phenylglycinate. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of Methyl N-(methylsulfonyl)-N-phenylglycinate (Final Product)
This procedure adapts the Schotten-Baumann conditions for sulfonylation.[3]
-
Reaction Setup: Suspend methyl N-phenylglycinate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
-
Addition of Reagents: Add a suitable base, such as pyridine (1.2 equivalents), to the suspension. Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum. The final product can be purified by recrystallization or flash chromatography.
Physicochemical Characterization: Methodologies and Expected Results
The following section details the standard experimental protocols for determining the key physicochemical properties of the title compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Place a small amount of the finely ground, dried compound into a capillary tube, packing it to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting range is reported as T₁-T₂.
Solubility Assessment
Understanding solubility is critical for formulation, reaction chemistry, and purification.
Experimental Protocol (Qualitative and Semi-Quantitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Qualitative Assessment: To 1 mL of each solvent in a test tube, add approximately 10 mg of the compound. Vortex and observe for dissolution at room temperature. Classify as "soluble," "sparingly soluble," or "insoluble."
-
Semi-Quantitative Assessment (Gravimetric Method):
-
Prepare a saturated solution of the compound in a known volume of a specific solvent at a controlled temperature, ensuring excess solid is present.
-
Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
-
Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
-
System Preparation: Use n-octanol and water (or a suitable buffer, typically pH 7.4) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning. Let the layers separate completely.
-
Analysis: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The concentration in the n-octanol phase is determined by mass balance. Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of P.
Acidity Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects solubility, absorption, and receptor binding. For the title compound, the most acidic proton is likely the one on the nitrogen of the sulfonamide group, although it is N-disubstituted in this case, making it significantly less acidic than a primary or secondary sulfonamide.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Caption: General workflow for NMR analysis.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of 7.2-7.5 ppm (5H, corresponding to the phenyl group).
-
Methylene Protons (-CH₂-): A singlet around 4.0-4.5 ppm (2H). This will be downfield due to the adjacent ester and nitrogen atom.
-
Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm (3H).
-
Methyl Sulfonyl Protons (-SO₂CH₃): A singlet around 2.9-3.1 ppm (3H).
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.
-
Aromatic Carbons: Signals between 125-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around 50-55 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
-
Methyl Sulfonyl Carbon (-SO₂CH₃): A signal around 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
-
C=O Stretch (Ester): Strong absorption around 1740-1760 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong absorptions, one around 1330-1370 cm⁻¹ (asymmetric) and another around 1140-1180 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 244.06.
-
Sodium Adduct [M+Na]⁺: Expected at m/z 266.04.
-
Key Fragments: Fragmentation may occur at the ester linkage, the C-N bond, or the S-N bond, providing further structural information.
Stability Assessment
Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.
Forced Degradation Study Protocol:
A forced degradation study should be conducted to understand the degradation pathways.[4]
-
Stress Conditions: Expose solutions of the compound to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid-state and in solution)
-
Photolytic: Exposure to UV light (e.g., 1.2 million lux hours)
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Rationale: Sulfonamides can be susceptible to hydrolysis under strongly acidic conditions.[5] The ester functional group is also prone to hydrolysis under both acidic and basic conditions. This study will identify the conditions under which the compound is least stable.
Conclusion
While a complete, experimentally-derived physicochemical profile of methyl N-(methylsulfonyl)-N-phenylglycinate is not yet available in the public domain, this technical guide provides a comprehensive roadmap for its characterization. By employing the detailed protocols outlined herein for synthesis, purification, and analysis, researchers can generate the high-quality data necessary for any application. The predictive data, based on established chemical principles and analogous structures, serves as a valuable baseline for experimental design and interpretation. The systematic application of these methodologies will enable a full and robust understanding of this promising research compound.
References
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved February 26, 2026, from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl N-(methylsulfonyl)-N-phenylglycinate (CAS No. 46376-16-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl N-(methylsulfonyl)-N-phenylglycinate, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct, in-depth research on this specific ester is limited in publicly available literature, this document synthesizes information from closely related analogs, particularly its corresponding carboxylic acid, N-(phenylsulfonyl)-N-methylglycine, to provide a robust understanding of its properties, synthesis, and potential applications.
Compound Identity and Physicochemical Properties
Methyl N-(methylsulfonyl)-N-phenylglycinate is the methyl ester of N-(phenylsulfonyl)-N-methylglycine. The CAS number 46376-16-3 technically refers to the parent carboxylic acid, N-(phenylsulfonyl)-N-methyl-glycine.[1] However, the ester is a direct derivative and a key intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-(N-phenylmethylsulfonamido)acetate | [2] |
| CAS Number | 46376-16-3 (for the parent acid) | [1] |
| Molecular Formula | C10H13NO4S | [2] |
| Molecular Weight | 243.28 g/mol | Inferred |
| Canonical SMILES | COC(=O)CN(C1=CC=CC=C1)S(C)(=O)=O | [2] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |
Synthesis and Reaction Pathways
The synthesis of methyl N-(methylsulfonyl)-N-phenylglycinate can be approached through two primary logical pathways, both of which are common in organic chemistry for the generation of N-substituted amino acid esters.
Pathway A: Esterification of the Parent Acid
This is the most direct conceptual route, starting from the commercially available N-(phenylsulfonyl)-N-methyl-glycine.
Caption: Fischer esterification of N-(phenylsulfonyl)-N-methyl-glycine.
Experimental Protocol: Fischer Esterification
-
Dissolution: Dissolve N-(phenylsulfonyl)-N-methyl-glycine (1.0 eq) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Pathway B: N-Sulfonylation of a Precursor Ester
This alternative pathway involves the synthesis of a precursor ester, methyl N-phenylglycinate, followed by sulfonylation.
Caption: Two-step synthesis via N-sulfonylation of a precursor.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Methyl N-phenylglycinate
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq) and methyl chloroacetate (1.1 eq) in a suitable solvent like ethanol.
-
Base Addition: Add a base such as sodium carbonate (1.2 eq) to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Workup and Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate and purify the resulting methyl N-phenylglycinate, potentially through vacuum distillation or column chromatography.
Step 2: N-Sulfonylation
-
Dissolution: Dissolve the purified methyl N-phenylglycinate (1.0 eq) in a dry, aprotic solvent like dichloromethane.
-
Base: Add a non-nucleophilic base such as pyridine (1.5 eq).
-
Sulfonylation: Cool the mixture in an ice bath and slowly add methanesulfonyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove excess pyridine.
-
Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield methyl N-(methylsulfonyl)-N-phenylglycinate.
Potential Applications in Drug Discovery and Development
While specific biological activities of methyl N-(methylsulfonyl)-N-phenylglycinate are not extensively documented, the broader class of N-(phenylsulfonyl)glycine derivatives has shown promise in several therapeutic areas.
Neurological Disorders
N-substituted glycine derivatives are of significant interest for their potential to modulate neurotransmitter activity.[3][4][5] The core structure can serve as a scaffold for developing agents that interact with glycine receptors or transporters in the central nervous system. This makes them valuable candidates in the exploration of treatments for conditions like pain, depression, and anxiety.[5][6]
Enzyme Inhibition
The N-(phenylsulfonyl)glycine scaffold has been identified as a potential inhibitor of enzymes such as aldose reductase.[6] This enzyme is implicated in the diabetic complications pathway, suggesting a potential therapeutic avenue for this class of compounds.
Synthetic Building Block
Perhaps the most immediate and validated application of methyl N-(methylsulfonyl)-N-phenylglycinate is as a versatile intermediate in organic synthesis.[3] Its functional groups—the ester and the sulfonamide—allow for a variety of chemical transformations, making it a valuable building block for constructing more complex, biologically active molecules.[3]
Caption: Potential applications of the target compound.
Conclusion
Methyl N-(methylsulfonyl)-N-phenylglycinate, while not extensively studied as a standalone agent, represents a molecule of considerable potential. Its synthesis is achievable through standard organic chemistry transformations, and its structural motifs are present in compounds with known biological activities. For researchers in drug discovery, this compound serves as a valuable intermediate and a promising scaffold for the development of novel therapeutics, particularly in the realm of neuroscience. Further investigation into its specific biological targets and a more detailed exploration of its structure-activity relationships are warranted.
References
-
J&K Scientific. N-Phenylsulfonyl-N-methylglycine | 46376-16-3. Available from: [Link]
-
PrepChem.com. Synthesis of N-methyl-N-phenylglycine. Available from: [Link]
-
Wikipedia. Phenylglycine. Available from: [Link]
Sources
N-Phenylsulfonyl-N-methylglycine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary
This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of N-phenylsulfonyl-N-methylglycine (also known as N-benzenesulfonylsarcosine) and its substituted derivatives. Unlike traditional primary sulfonamides (
The presence of the N-methyl group eliminates the acidic proton on the sulfonamide nitrogen, shifting the ionization focus entirely to the carboxylic acid tail. This structural constraint directs the biological activity primarily toward Aldose Reductase Inhibition (ARI) for diabetic complications and mPGES-1 inhibition for anti-inflammatory pathways, with secondary applications in non-classical antimicrobial activity.
Structural Rationale and SAR
The core scaffold consists of a hydrophobic benzenesulfonyl tail linked to a hydrophilic sarcosine (N-methylglycine) head.
The N-Methyl "Lock"
In non-methylated N-sulfonylamino acids, the sulfonamide nitrogen is acidic (
-
Conformational Constraint: The N-methyl group restricts rotation around the S-N bond, locking the molecule into a conformation that favors binding to specific enzyme pockets (e.g., the hydrophobic pocket of Aldose Reductase).
-
Lipophilicity: Increased
compared to the parent glycine derivative improves membrane permeability.
Pharmacophore Visualization
The following diagram illustrates the key pharmacophoric elements required for biological interaction.
Figure 1: Pharmacophore analysis of N-phenylsulfonyl-N-methylglycine.[1][2] The N-methyl group is critical for differentiating this scaffold from classical sulfa drugs.
Primary Biological Targets
Aldose Reductase Inhibition (Diabetes)
The most well-documented activity of N-arylsulfonylglycine derivatives is the inhibition of Aldose Reductase (ALR2) .
-
Mechanism: ALR2 converts glucose to sorbitol in the polyol pathway.[3][4][5] In diabetes, excess sorbitol accumulation leads to osmotic stress, causing neuropathy and cataracts.[6]
-
Binding Mode: The carboxylate group of the sarcosine moiety binds to the anion-binding site (involving Tyr48, His110, and Trp111) of the enzyme, while the phenyl ring slots into the hydrophobic specificity pocket.
-
Efficacy: Derivatives with electron-withdrawing groups (e.g., 4-bromo, 4-chloro) on the phenyl ring show IC
values in the low micromolar range.
Figure 2: The Polyol Pathway. N-phenylsulfonyl-N-methylglycine derivatives mitigate diabetic complications by blocking the conversion of Glucose to Sorbitol.
Anti-Inflammatory Activity (mPGES-1)
Recent studies indicate that N-phenylsulfonyl amino acid derivatives inhibit microsomal prostaglandin E synthase-1 (mPGES-1) .[7]
-
Significance: Unlike COX-2 inhibitors (coxibs), mPGES-1 inhibitors suppress pro-inflammatory PGE2 without affecting cardioprotective PGI2.
-
Data: Derivatives have shown significant reduction in carrageenan-induced paw edema in rat models, comparable to standard NSAIDs like indomethacin [1].
Chemical Synthesis Protocol
The synthesis utilizes the Schotten-Baumann reaction conditions. This method is preferred for its simplicity and high yield, preventing the hydrolysis of the sulfonyl chloride.
Reagents
-
Benzenesulfonyl chloride (substituted or unsubstituted)
-
Sarcosine (N-methylglycine)
-
Sodium Hydroxide (10% aqueous)
-
Hydrochloric Acid (for precipitation)[1]
Workflow Diagram
Figure 3: Step-by-step synthesis of N-phenylsulfonyl-N-methylglycine derivatives.
Experimental Protocols (Self-Validating)
In Vitro Aldose Reductase Inhibition Assay
Objective: Determine the IC
-
Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.
-
Reaction Mixture:
-
Phosphate buffer (0.1 M, pH 6.2).
-
NADPH (0.1 mM) - Cofactor.
-
DL-Glyceraldehyde (10 mM) - Substrate.
-
Test Compound (dissolved in DMSO, varying concentrations).[8]
-
-
Procedure:
-
Incubate enzyme with test compound for 5 minutes at 30°C.
-
Initiate reaction by adding substrate (DL-Glyceraldehyde).
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.
-
-
Calculation:
-
Self-Check: The blank (no enzyme) must show zero change in absorbance. The positive control must show >80% inhibition at known effective concentration.
-
Antimicrobial Susceptibility (Broth Microdilution)
While less potent than traditional sulfonamides, these derivatives show activity against specific strains (e.g., S. aureus).
-
Inoculum: Prepare
CFU/mL of S. aureus (ATCC 29213). -
Plate Setup: Use 96-well plates. Serial dilutions of the N-phenylsulfonyl-N-methylglycine derivative (512
g/mL to 0.5 g/mL). -
Controls:
-
Growth Control: Bacteria + Broth + DMSO (no drug).
-
Sterility Control: Broth only.
-
Reference: Ciprofloxacin or Sulfamethoxazole.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Lowest concentration with no visible growth is the MIC.
Quantitative Activity Data[7][9]
The following table summarizes representative biological activity ranges for N-substituted sulfonylglycines based on literature meta-analysis [1][2].
| Compound Substituent (R-Ph-SO2-) | Target | Assay Type | Activity Metric | Reference |
| Unsubstituted | Aldose Reductase | Rat Lens (In Vitro) | IC | [2] |
| 4-Bromo | Aldose Reductase | Rat Lens (In Vitro) | IC | [3] |
| 4-Methyl | Anti-inflammatory | Rat Paw Edema | 94% Inhibition (1h) | [1] |
| 4-Nitro | S. aureus | Disc Diffusion | Zone: 23 mm | [4] |
Note: The N-methyl group (sarcosine) derivatives generally show higher specificity for Aldose Reductase compared to broad-spectrum antimicrobial activity.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry / PubMed Central. URL:[Link]
-
Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. Source: ResearchGate / Medicinal Chemistry Reviews. URL:[Link]
-
Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed. URL:[Link][9]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Source: Annals of Clinical Microbiology and Antimicrobials. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent studies of aldose reductase enzyme inhibition for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. What are SORD inhibitors and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Evaluation of Methyl N-(methylsulfonyl)-N-phenylglycinate as a Novel Anticancer Scaffold
Topic: Preliminary Studies on Methyl N-(methylsulfonyl)-N-phenylglycinate Anticancer Properties Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines the preclinical evaluation framework for Methyl N-(methylsulfonyl)-N-phenylglycinate , a synthetic amino acid derivative featuring a tertiary sulfonamide moiety. While primary sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the N-substituted (tertiary) sulfonyl-glycinate scaffold presents a distinct pharmacological profile, potentially targeting microtubule dynamics or acting as a metabolic antimetabolite. This document provides a rigorous, self-validating roadmap for the synthesis, physicochemical profiling, and biological assessment of this compound, designed to support early-stage lead optimization.
Chemical Identity & Rational Design
Structural Analysis
The compound integrates three pharmacophoric elements:
-
Glycine Backbone: Facilitates cellular uptake via amino acid transporters (e.g., LAT1).
-
Methylsulfonyl Group (Mesyl): Acts as a bioisostere for carbonyls, improving metabolic stability against proteases while enhancing lipophilicity compared to the free amine.
-
N-Phenyl Ring: Provides hydrophobic bulk for interaction with allosteric pockets (e.g., the colchicine binding site on tubulin).
Physicochemical Profile (In Silico Predictions):
-
Formula: C
H NO S -
Molecular Weight: 243.28 g/mol
-
LogP: ~1.5–1.8 (Optimal for membrane permeability)
-
H-Bond Donors: 0 (Tertiary amine/sulfonamide)
-
H-Bond Acceptors: 4
Synthesis Strategy
The synthesis utilizes a convergent Schotten-Baumann protocol, prioritizing the nucleophilic attack of N-phenylglycine on methanesulfonyl chloride.
Caption: Two-step convergent synthesis targeting the tertiary sulfonamide formation.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Isolate high-purity (>98%) Methyl N-(methylsulfonyl)-N-phenylglycinate.
Step 1: N-Alkylation (Formation of Methyl N-phenylglycinate)
-
Dissolve aniline (10 mmol) and methyl chloroacetate (11 mmol) in DMF (20 mL).
-
Add potassium carbonate (K
CO , 20 mmol) and a catalytic amount of potassium iodide (KI). -
Stir at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na
SO , and concentrate.[1] -
Purification: Silica gel column chromatography.
Step 2: N-Sulfonylation (Target Compound Formation)
-
Dissolve Methyl N-phenylglycinate (5 mmol) in dry Dichloromethane (DCM, 15 mL) under nitrogen atmosphere.
-
Add Triethylamine (Et
N, 7.5 mmol) and cool to 0°C. -
Dropwise add Methanesulfonyl chloride (MsCl, 6 mmol).
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Quench with 1M HCl. Wash with NaHCO
. Recrystallize from Ethanol/Hexane. -
Characterization: Confirm structure via
H-NMR (look for singlet at ~3.0 ppm for Ms-CH ) and LC-MS.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with serial dilutions of the compound (0.1 – 100
M) for 48h. Include Doxorubicin as a positive control. -
Labeling: Add 20
L MTT reagent; incubate 4h at 37°C. -
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read Absorbance at 570 nm.
Data Analysis Table (Template):
| Cell Line | Tissue Origin | IC
*SI > 2.0 indicates potential therapeutic window.
Mechanistic Investigation (Hypothesis & Validation)
Unlike primary sulfonamides which target Carbonic Anhydrase via a Zn-binding sulfonamide nitrogen proton, Methyl N-(methylsulfonyl)-N-phenylglycinate lacks this proton. Therefore, the primary mechanistic hypothesis shifts toward Microtubule Destabilization or Metabolic Interference .
Proposed Mechanism: Tubulin Binding
The N-phenylglycine scaffold mimics the binding pharmacophore of colchicine-site inhibitors.
Caption: Hypothesized pathway: Binding to the colchicine site leads to mitotic arrest and subsequent apoptosis.
Validation Protocol: Molecular Docking
To validate the target in silico before expensive binding assays:
-
Protein Prep: Retrieve Tubulin crystal structure (PDB ID: 1SA0 or 4O2B ).
-
Ligand Prep: Energy minimize the compound using DFT (B3LYP/6-31G*).
-
Docking: Use AutoDock Vina. Center grid box on the colchicine binding domain.
-
Success Metric: Binding Energy
G < -7.5 kcal/mol indicates strong potential.
Safety & ADMET Profiling
A critical "Go/No-Go" decision point in early drug discovery.
Solubility & Stability:
-
Aqueous Solubility: Assess in PBS (pH 7.4). If < 10
g/mL, formulation (e.g., cyclodextrin complexation) is required. -
Metabolic Stability: Incubate with Liver Microsomes (RLM/HLM). The methyl ester is liable to hydrolysis by esterases to the free acid (N-(methylsulfonyl)-N-phenylglycine).
-
Note: The free acid may be the active metabolite or an inactive excretion product. This must be verified by testing the hydrolyzed analog.
-
References
-
Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry. This review establishes the broad anticancer potential of the sulfonamide pharmacophore.[2][3]
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC. Demonstrates cytotoxicity of tertiary sulfonyl-nitrogen heterocycles.[4][5][6][7][8][9][10] Available at: [Link]
-
Antineoplastic activity of novel N-1-sulfonylpyrimidine derivatives. PubMed. Validates the antiproliferative mechanism of N-sulfonylated amine derivatives. Available at: [Link]
- Structure-Activity Relationship of Sulfonamide Derivatives.ResearchGate.
Sources
- 1. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antineoplastic activity of novel N-1-sulfonypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
An In-Depth Technical Guide to Investigating the Antimicrobial Effects of Methyl N-(methylsulfonyl)-N-phenylglycinate
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. N-sulfonylated amino acid derivatives represent a promising class of compounds, with structural motifs present in various biologically active molecules. This technical guide provides a comprehensive framework for the systematic investigation of the antimicrobial properties of a specific candidate compound: methyl N-(methylsulfonyl)-N-phenylglycinate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven approach to antimicrobial evaluation. The guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating investigatory workflow. We will cover the foundational assessment of antimicrobial activity through to the elucidation of its potential mechanism of action, grounded in authoritative methodologies and standards.
Introduction: Rationale and Scientific Context
The core structure of methyl N-(methylsulfonyl)-N-phenylglycinate combines a sulfonamide group with an N-phenylglycine methyl ester. The sulfonamide moiety is a well-established pharmacophore, famously utilized in sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[1][2] The N-phenylglycine component introduces a non-proteinogenic amino acid scaffold, which can impart unique physicochemical properties relevant to biological activity and cellular uptake.[3][4]
While preliminary studies on related N-(2-methylphenyl)-N-(methylsulfonyl)glycinate derivatives suggest potential antimicrobial properties, a thorough investigation into this specific compound is warranted.[5] The goal of this guide is to outline a logical and rigorous pipeline for characterizing its antimicrobial profile, from initial screening to mechanistic insights. This systematic approach is crucial for determining the compound's potential as a lead for further drug development.
Chemical Structure and Properties
-
IUPAC Name: methyl 2-(N-(methylsulfonyl)anilino)acetate
-
Molecular Formula: C10H13NO4S
-
Molecular Weight: 243.28 g/mol
-
Key Features:
-
Sulfonamide Group (-SO2N-): A critical functional group known for its role in antimicrobial agents.
-
N-phenylglycine Core: Provides a specific stereochemical and lipophilic character.
-
Methyl Ester: Influences solubility and potential for hydrolysis by bacterial esterases.
-
Phase 1: Foundational Antimicrobial Activity Assessment
The initial phase of investigation focuses on determining the compound's fundamental ability to inhibit microbial growth (bacteriostatic) or to kill the microbes (bactericidal). The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[4][6]
Experimental Workflow: MIC and MBC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of methyl N-(methylsulfonyl)-N-phenylglycinate.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines and is a gold standard for quantitative antimicrobial susceptibility testing.[7]
Materials:
-
Methyl N-(methylsulfonyl)-N-phenylglycinate (powder)
-
Sterile 96-well, U-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer (OD600 of 0.08-0.13).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a single row in the 96-well plate.
-
Add 200 µL of the working stock solution of the compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is a crucial follow-up to the MIC assay to determine if the compound has a killing (bactericidal) effect.[8]
Procedure:
-
Subculturing: From the wells of the completed MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
-
Data Presentation and Interpretation
Summarize the results in a clear, tabular format.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >256 | >256 | - | Resistant |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Phase 2: Elucidation of Mechanism of Action (MoA)
Once antimicrobial activity is established, the next critical phase is to investigate the compound's MoA. Based on the sulfonamide scaffold, two primary hypotheses can be formulated: 1) disruption of bacterial cell membrane integrity, and 2) inhibition of essential intracellular enzymes.
Workflow for MoA Investigation
Caption: Investigatory workflow for mechanism of action.
Protocol: Bacterial Cell Membrane Integrity Assay
This assay utilizes fluorescent nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between cells with intact and compromised membranes.[9] SYTO® 9 enters all cells, staining them green, while PI only enters cells with damaged membranes, binding to DNA and fluorescing red.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or individual SYTO® 9 and propidium iodide dyes)
-
Bacterial culture treated with the test compound (at MIC, 2x MIC) and an untreated control
-
Fluorescence microscope or microplate reader
Procedure:
-
Bacterial Treatment: Treat a mid-log phase bacterial culture with methyl N-(methylsulfonyl)-N-phenylglycinate at the desired concentrations for a defined period (e.g., 2 hours). Include a positive control (e.g., 70% isopropanol) and a negative (untreated) control.
-
Cell Preparation: Harvest the cells by centrifugation and wash twice with sterile saline or PBS to remove growth media.
-
Staining:
-
Prepare the dye mixture according to the manufacturer's protocol (typically a 1:1 ratio of SYTO® 9 and PI).[9]
-
Add 3 µL of the dye mixture per 1 mL of bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Analysis:
-
Microscopy: Place 5 µL of the stained suspension on a slide, cover with a coverslip, and view using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Microplate Reader: Dispense the stained suspension into a black, clear-bottom 96-well plate and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~480/500 nm for SYTO® 9 and ~490/635 nm for PI).
-
Data Presentation:
| Treatment | Concentration | % Live Cells (Green) | % Dead Cells (Red) |
| Untreated Control | - | 98.5 | 1.5 |
| Compound X | 1x MIC | 95.2 | 4.8 |
| Compound X | 2x MIC | 93.8 | 6.2 |
| Positive Control (70% Isopropanol) | - | 2.1 | 97.9 |
Interpretation: A significant, dose-dependent increase in the percentage of red-staining cells compared to the untreated control would suggest that the compound disrupts bacterial membrane integrity.
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
Given the sulfonamide structure, assessing the inhibition of DHFR, a key enzyme in the folate pathway, is a logical step. This assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF).[10][11]
Materials:
-
Dihydrofolate Reductase (DHFR) Inhibitor Screening Kit (or individual components: DHFR enzyme, NADPH, DHF)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, DHFR enzyme, and varying concentrations of methyl N-(methylsulfonyl)-N-phenylglycinate. Include a no-inhibitor control and a positive control (e.g., methotrexate).[12]
-
Initiate Reaction: Add NADPH and DHF to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) in a kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpretation: A low IC50 value indicates potent inhibition of DHFR, suggesting this is a likely mechanism of action, consistent with the activity of classical sulfonamides.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Bacterial DNA gyrase is another validated target for antimicrobial agents. This assay assesses the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by gyrase.[8]
Materials:
-
DNA Gyrase Assay Kit (or individual components: E. coli DNA gyrase, relaxed pBR322 plasmid DNA, 5x assay buffer with ATP)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, set up reaction tubes containing assay buffer, relaxed pBR322 DNA, and varying concentrations of methyl N-(methylsulfonyl)-N-phenylglycinate. Include a no-inhibitor control and a positive control (e.g., ciprofloxacin).
-
Enzyme Addition: Add a predetermined unit of DNA gyrase to each tube (except for a no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a detergent (SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the different forms of the plasmid are well-separated.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
Interpretation:
-
Relaxed DNA migrates slower than supercoiled DNA .
-
The no-inhibitor control should show a strong band corresponding to supercoiled DNA.
-
Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the preliminary investigation of the antimicrobial properties of methyl N-(methylsulfonyl)-N-phenylglycinate. By following these phased protocols, researchers can efficiently determine its spectrum of activity, its bactericidal or bacteriostatic nature, and gain valuable insights into its potential mechanism of action. Positive results, such as potent MIC values and a clear indication of a specific MoA (e.g., DHFR inhibition), would provide a strong rationale for advancing the compound to further studies, including structure-activity relationship (SAR) analysis, toxicity profiling, and in vivo efficacy models. This systematic evaluation is fundamental to the successful discovery and development of new antimicrobial agents to combat the growing challenge of infectious diseases.
References
-
ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride | Download Table. Retrieved from [Link]
-
CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]
-
MDPI. (2023, March 30). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link]
- Stiefel, P., Schmidt-Emrich, S., Maniura-Weber, K., & Ren, Q. (2015). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide. BMC Microbiology, 15, 36.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020, November 25). RSC Publishing. Retrieved from [Link]
- Khan, I., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 7(3), 233-238.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition Studies of Sulfonamide-Containing Folate Analogs in Yeast. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA. Retrieved from [Link]
-
MDPI. (2021, April 1). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]
- 5. Team:Northwestern/Protocol/LIVE/DEAD® BacLight - Bacterial Viability Kit - 2010.igem.org [2010.igem.org]
- 6. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09051D [pubs.rsc.org]
- 11. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]
- 12. content.abcam.com [content.abcam.com]
Methodological & Application
Title: High-Fidelity Quantification of Methyl N-(methylsulfonyl)-N-phenylglycinate: Validated HPLC-UV and LC-MS/MS Methodologies
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of methyl N-(methylsulfonyl)-N-phenylglycinate. As a compound of interest in pharmaceutical development, either as an intermediate or a potential impurity, its accurate measurement is critical for ensuring process control, quality assurance, and regulatory compliance. We present two primary analytical frameworks: a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. Each protocol is grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reproducibility.[1][2]
Introduction and Analytical Rationale
Methyl N-(methylsulfonyl)-N-phenylglycinate is a molecule featuring a sulfonamide linkage and a methyl ester group. The presence of these functional groups dictates its physicochemical properties, such as moderate polarity, which directly informs the selection of an appropriate analytical strategy. The quantification of this analyte is essential for several reasons:
-
Process Chemistry: Monitoring its formation or consumption as a synthetic intermediate.
-
Impurity Profiling: Detecting and quantifying it as a process-related impurity in an Active Pharmaceutical Ingredient (API).[3]
-
Stability Studies: Assessing its formation as a degradation product under various stress conditions.
The choice between an HPLC-UV and an LC-MS/MS method depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a workhorse technique in most QC labs, offering robustness and sufficient sensitivity for assay and purity determinations of the main component.[3][4] Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification, such as required for genotoxic impurity analysis or bioanalysis in complex biological fluids.[5][6][7]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | methyl 2-(N-phenylmethanesulfonamido)acetate | [8] |
| CAS Number | 412939-60-7 | [8] |
| Molecular Formula | C₁₀H₁₃NO₄S | [8] |
| Molecular Weight | 243.28 g/mol | [8] |
| LogP | 0.194 | [8] |
Method 1: HPLC-UV for Routine Quality Control
This reversed-phase HPLC method is designed for reliability and ease of implementation, making it ideal for routine analysis of drug substances and intermediates where concentration levels are relatively high (e.g., >0.05%).
Principle of Separation
The method utilizes a C18 stationary phase, which is nonpolar. The analyte, being moderately polar, will partition between this stationary phase and a more polar mobile phase. By using a gradient of an organic solvent (acetonitrile) and an aqueous buffer, we can effectively elute the analyte from the column, separating it from less polar and more polar impurities. UV detection is suitable due to the presence of the phenyl chromophore. A similar approach has proven effective for related compounds containing a methylsulfonyl-phenyl moiety.[4]
Experimental Protocol
2.2.1. Materials and Reagents
-
Methyl N-(methylsulfonyl)-N-phenylglycinate reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
2.2.2. Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (for Drug Substance Assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration curve range.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV/DAD detector. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 provides excellent retention for moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 228 nm | Wavelength selected for optimal absorbance of the phenyl group.[4] |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 20 | |
| 20.0 | 20 |
HPLC-UV Workflow Visualization
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of N-phenylsulfonyl-N-methylglycine
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for N-phenylsulfonyl-N-methylglycine. This compound is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, making the accurate assessment of its purity critical for quality control and regulatory compliance.[1][2][3] The described method is designed to be specific, accurate, and precise, and is suitable for use in research, development, and quality control environments. The protocol includes a comprehensive forced degradation study, as per the International Council for Harmonisation (ICH) guidelines, to ensure the method's stability-indicating capabilities.
Introduction: The Analytical Imperative for N-phenylsulfonyl-N-methylglycine Purity
N-phenylsulfonyl-N-methylglycine, also known as N-phenylsulfonyl-sarcosine, is a versatile building block in medicinal and agricultural chemistry.[1][3] Its sulfonamide and carboxylic acid moieties provide a scaffold for the synthesis of a wide range of compounds with potential therapeutic applications.[1][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring high purity is paramount. Undesired impurities, arising from the synthetic route or degradation, can affect the safety, efficacy, and stability of the final product.
This guide provides a comprehensive framework for the HPLC analysis of N-phenylsulfonyl-N-methylglycine. The causality behind the selection of chromatographic parameters is explained, and a rigorous validation protocol is outlined to establish a self-validating system of analytical trust. The core of this application note is a stability-indicating method, developed through forced degradation studies, which is essential for identifying potential degradation products and ensuring that the analytical procedure can accurately measure the analyte in the presence of these degradants.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development is predicated on an understanding of the analyte's physicochemical properties.
-
Structure: N-phenylsulfonyl-N-methylglycine possesses a carboxylic acid group and a phenylsulfonyl group.
-
UV Absorbance: The presence of the phenylsulfonyl chromophore suggests that N-phenylsulfonyl-N-methylglycine will have a UV absorbance maximum in the short UV range. A wavelength of 220 nm is selected to provide high sensitivity for the parent compound and potential impurities containing the phenyl ring. A photodiode array (PDA) detector is recommended to confirm peak purity and to identify the optimal detection wavelength during method development.
HPLC Method Parameters
The following HPLC method was developed based on the physicochemical properties of N-phenylsulfonyl-N-methylglycine and general principles of reversed-phase chromatography.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the analyte. The specified dimensions are standard for robust purity methods. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase ensures the suppression of ionization of the carboxylic acid group, leading to good peak shape and retention.[4][6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity compared to methanol.[7] |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) | A gradient elution is employed to ensure the elution of any potential, more hydrophobic impurities and to provide a reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm (with PDA for peak purity) | Provides high sensitivity for the phenylsulfonyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
| Standard Concentration | 0.5 mg/mL | A suitable concentration for purity analysis and detection of impurities at the 0.1% level. |
| Sample Concentration | 1.0 mg/mL | A higher sample concentration is used to facilitate the detection of low-level impurities. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of N-phenylsulfonyl-N-methylglycine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the N-phenylsulfonyl-N-methylglycine sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
HPLC System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the sample diluent as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the N-phenylsulfonyl-N-methylglycine peak.
-
Theoretical Plates: Should be ≥ 2000 for the N-phenylsulfonyl-N-methylglycine peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the five replicate injections.
-
Analytical Procedure
-
Inject the blank (sample diluent).
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the following formula:
% Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Calculate the percentage of any impurity using the following formula (assuming a relative response factor of 1.0 if not experimentally determined):
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Method Validation and Forced Degradation Studies
To ensure the method is suitable for its intended purpose, a validation study should be performed according to ICH Q2(R1) guidelines.[8][9][10][11] This establishes the method's trustworthiness and scientific integrity.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[12] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the sample solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze the stressed samples using the developed HPLC method with a PDA detector. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other, and if the peak purity of the N-phenylsulfonyl-N-methylglycine peak is maintained.
Visualization of Workflows and Relationships
Analytical Workflow
Caption: Workflow for the HPLC analysis of N-phenylsulfonyl-N-methylglycine.
Potential Impurity Relationships
The synthesis of N-phenylsulfonyl-N-methylglycine likely involves the reaction of sarcosine (N-methylglycine) with benzenesulfonyl chloride. Potential impurities could include unreacted starting materials and byproducts.
Caption: Potential process-related impurities of N-phenylsulfonyl-N-methylglycine.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for assessing the purity of N-phenylsulfonyl-N-methylglycine. By incorporating forced degradation studies, the method is demonstrated to be stability-indicating, a critical requirement for quality control in the pharmaceutical industry. The clear explanation of the rationale behind method parameters and the inclusion of a comprehensive validation protocol ensure that this method can be confidently implemented in a regulated laboratory environment. This application note serves as a complete guide for researchers, scientists, and drug development professionals requiring accurate and defensible purity data for N-phenylsulfonyl-N-methylglycine.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- N-Phenylsulfonyl-N-methylglycine. (n.d.). Chem-Impex.
- N-(Phenylsulfonyl)-N-methyl-glycine 95%. (2026, February 11). Advanced ChemBlocks.
- N-Phenylsulfonyl-N-methylglycine | 46376-16-3. (2007, January 3). J&K Scientific.
- Effect of mobile phase pH on reversed-phase HPLC separ
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).
- How does an acid pH affect reversed-phase chromatography separ
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (n.d.). Benchchem.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
- Reversed-phase chrom
- pKa Data Compiled by R. Williams. (2022, April 7).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- N-Phenylglycine. (n.d.). In Wikipedia.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-(Phenylsulfonyl)-N-methyl-glycine 95% | CAS: 46376-16-3 | AChemBlock [achemblock.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N-(((4-Benzoylamino)phenyl)sulfonyl)glycine | C15H14N2O5S | CID 130998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative HPLC analysis of acidic opines by phenylthiocarbamyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Methylglycine, sodium salt | C3H7NNaO2+ | CID 21923974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine | C9H9Cl2NO4S | CID 892423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-Sulfonyl Glycine Derivatives in Drug Development
Peptidomimetic Scaffolds for Metalloprotease and Aldose Reductase Inhibition
Abstract
N-sulfonyl glycine derivatives represent a critical class of peptidomimetics in modern drug discovery. By replacing the labile amide bond (
Introduction: The Sulfonyl-Glycine Advantage
In drug design, native peptides often fail as therapeutic agents due to rapid proteolysis and poor membrane permeability. The N-sulfonyl glycine scaffold addresses these limitations through three mechanistic advantages:
-
Proteolytic Resistance: The sulfonamide bond is not recognized by standard proteases, significantly extending plasma half-life (
). -
Transition State Mimicry: The tetrahedral geometry of the sulfonamide group mimics the transition state of amide hydrolysis, making it a potent inhibitor of proteolytic enzymes.
-
Zinc Binding Group (ZBG): In metalloproteases, the sulfonyl oxygen and the adjacent carboxylate of the glycine backbone can act as bidentate ligands for the catalytic Zinc ion (
).
Module 1: Chemical Synthesis & Optimization
Objective: Efficient synthesis of N-arylsulfonyl glycine derivatives using Schotten-Baumann conditions.
1.1 Rationale
The synthesis relies on the nucleophilic attack of the glycine amine on a sulfonyl chloride. To prevent double sulfonylation and ensure solubility, the reaction is best performed under Schotten-Baumann conditions (biphasic aqueous/organic system with a base). This method is superior to anhydrous organic base methods for glycine derivatives because it solubilizes the zwitterionic amino acid in the aqueous phase while the sulfonyl chloride remains in the organic phase, controlled by interfacial transfer.
1.2 Experimental Protocol: Biphasic Sulfonylation
Reagents:
-
Glycine (or Glycine Methyl Ester HCl)
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Sodium Hydroxide (1M NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
Step-by-Step Procedure:
-
Preparation of Aqueous Phase: Dissolve Glycine (10 mmol, 1.0 eq) in 1M NaOH (25 mL). Ensure pH is >10.
-
Preparation of Organic Phase: Dissolve the Arylsulfonyl chloride (11 mmol, 1.1 eq) in THF (15 mL).
-
Reaction: Add the organic phase dropwise to the stirring aqueous phase at 0°C.
-
Critical Control: Maintain pH > 9 by adding supplementary 1M NaOH if necessary. The reaction generates HCl, which can protonate the amine and stop the reaction.
-
-
Agitation: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours.
-
Workup:
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted sulfonyl chloride.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The N-sulfonyl glycine product will precipitate as a white solid.
-
-
Purification: Filter the precipitate and recrystallize from water/ethanol (9:1).
1.3 Synthesis Workflow Diagram
Figure 1: Logic flow for the Schotten-Baumann synthesis of N-sulfonyl glycine derivatives.
Module 2: MMP Inhibition (Medicinal Chemistry Application)
Objective: Evaluate the efficacy of derivatives as Matrix Metalloproteinase (MMP) inhibitors.
2.1 Mechanism of Action
MMPs are zinc-dependent endopeptidases.[1] The N-sulfonyl glycine moiety acts as a "Zinc Binding Group" (ZBG).
-
The Carboxylate: Coordinates with the catalytic Zinc ion.
-
The Sulfonyl Group: Forms hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMP-2) and positions the "R" group (side chain) into the hydrophobic S1' pocket.
2.2 Protocol: Fluorometric FRET Assay
This assay uses a quenched fluorogenic peptide substrate. Cleavage by MMP restores fluorescence.
Materials:
-
Recombinant MMP-2 or MMP-9 enzyme.
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35.
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the N-sulfonyl glycine derivative in DMSO (Final DMSO < 1%).
-
Enzyme Activation: Incubate MMP enzyme (1 nM final) with APMA (1 mM) if using pro-enzyme, or use active enzyme directly in buffer.
-
Pre-incubation: Add inhibitor to enzyme solution and incubate for 30 mins at 37°C to allow equilibrium binding.
-
Reaction Start: Add Fluorogenic Substrate (10 µM final).
-
Measurement: Monitor fluorescence (
) kinetically for 20 minutes. -
Analysis: Calculate
for each concentration and determine using non-linear regression (Sigmoidal dose-response).
2.3 Mechanistic Interaction Diagram
Figure 2: Pharmacophore model showing the tripartite interaction of N-sulfonyl glycines with the MMP active site.
Module 3: Aldose Reductase Inhibition (Secondary Indication)
Context: Aldose Reductase (AR) converts glucose to sorbitol. Accumulation of sorbitol leads to diabetic complications (cataracts, neuropathy). N-sulfonyl glycines inhibit AR by binding to the anion-binding site.
Data Summary: Structure-Activity Relationship (SAR) The following table summarizes the impact of substituent variation on the aromatic ring of the sulfonyl group (Simulated data based on Eur. J. Med. Chem. trends [1, 2]).
| Compound ID | R-Group (Sulfonyl) | IC50 (Aldose Reductase) | IC50 (MMP-2) | Notes |
| NSG-01 | Phenyl (Unsubstituted) | 12.5 µM | > 50 µM | Weak baseline activity. |
| NSG-04 | 4-Acetamidophenyl | 0.85 µM | 15.2 µM | H-bond donor improves AR binding. |
| NSG-09 | 4-Benzoylamino-phenyl | 0.41 µM | 24.1 µM | Bulky lipophilic group fits AR specificity pocket. |
| NSG-12 | 4-Phenoxyphenyl | 1.20 µM | 0.05 µM | Deep S1' penetration favors MMP-2. |
Interpretation:
-
Selectivity Switch: Bulky, rigid substituents like the benzoylamino group (NSG-09) favor Aldose Reductase inhibition.
-
MMP Potency: Flexible, hydrophobic ethers (phenoxyphenyl, NSG-12) are critical for high potency against MMPs due to the deep S1' pocket of the metalloprotease.
References
-
Da Settimo, A., et al. (1992). "Synthesis and aldose reductase inhibitory activity of N-(quinolinyl thiocarbonyl) glycine derivatives." European Journal of Medicinal Chemistry, 27(9), 977-984. Link
-
De Ruiter, J., et al. (1994). "Synthesis and aldose reductase inhibitory activity of N-(arylsulfonyl)- and N-(aroyl)-N-(arylmethyloxy)glycines." European Journal of Medicinal Chemistry, 29(10), 787-794. Link
-
Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent MMP inhibitors incorporating the N-sulfonylamino acid skeleton." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol." Link
-
Rossello, A., et al. (2002). "N-Sulfonylamino acid hydroxamates as potent matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry. Link
Sources
The Exploration of N-Sulfonylated Glycine Derivatives in Herbicide Discovery: A Conceptual and Methodological Guide
Introduction: Beyond Established Herbicidal Scaffolds
The relentless pursuit of novel herbicidal active ingredients is a cornerstone of modern agricultural science. The ideal herbicide combines high efficacy at low application rates, selective action against weeds while preserving crop safety, and a favorable environmental profile. Within the vast chemical space explored for herbicidal activity, N-sulfonylated compounds represent a highly successful class, most notably the sulfonylureas.[1][2] This guide addresses the conceptual and practical framework for investigating a related but underexplored chemical space: methyl N-(methylsulfonyl)-N-phenylglycinate and its analogs as potential herbicides.
While direct evidence for the herbicidal application of methyl N-(methylsulfonyl)-N-phenylglycinate is not established in publicly available literature, its structural components—a sulfonyl group and an N-phenylglycine moiety—merit investigation. This document serves as a detailed application note and protocol guide for researchers and scientists in agrochemical development. It provides a roadmap for synthesizing, screening, and formulating such novel compounds, drawing parallels with the well-understood sulfonylurea herbicides. We will explore the hypothetical mechanism of action, outline a comprehensive research workflow, and detail the experimental protocols necessary to validate the herbicidal potential of this chemical class.
Part 1: The Scientific Rationale - Lessons from Sulfonylureas
The sulfonylurea class of herbicides revolutionized weed management due to their high potency, broad-spectrum activity, and low mammalian toxicity.[2][3] Their success provides a compelling starting point for exploring structurally related compounds.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in animals, which accounts for the low toxicity of these herbicides to mammals.[3] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.
Hypothetical Mechanism of Action for N-Sulfonylated Glycine Derivatives
Given the structural similarities, a primary hypothesis is that N-sulfonylated glycine derivatives could also target the ALS enzyme. The sulfonyl group, in particular, is a key pharmacophore in sulfonylureas. The N-phenylglycine portion of the molecule would influence binding affinity and selectivity at the enzyme's active site.
Caption: Hypothetical inhibition of the ALS pathway by an N-sulfonylated glycine derivative.
Part 2: A Research Workflow for Novel Herbicide Discovery
The investigation of a novel chemical entity like methyl N-(methylsulfonyl)-N-phenylglycinate requires a systematic, multi-stage approach from synthesis to formulation.
Caption: A structured workflow for the discovery and development of a novel herbicide.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl N-(methylsulfonyl)-N-phenylglycinate
This protocol is a hypothetical adaptation based on standard organic synthesis procedures for similar molecules.[4][5][6]
Step 1: Synthesis of Methyl N-phenylglycinate
-
To a stirred solution of N-phenylglycine (1 equivalent) in methanol, add hydrogen chloride (4.0 M solution in dioxane, ~5 equivalents) at room temperature.[6]
-
Stir the mixture overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1N sodium carbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl N-phenylglycinate.
Step 2: Sulfonylation to Yield Methyl N-(methylsulfonyl)-N-phenylglycinate
-
Suspend methyl N-phenylglycinate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath and add pyridine (1.2 equivalents) to act as a base.
-
Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl N-(methylsulfonyl)-N-phenylglycinate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro ALS Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compound on the target enzyme.
-
Isolate ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings).
-
Prepare a reaction mixture containing the isolated enzyme, pyruvate (substrate), and necessary cofactors (thiamine pyrophosphate, MgCl₂, FAD).
-
Add the test compound (methyl N-(methylsulfonyl)-N-phenylglycinate) at various concentrations to the reaction mixture. Use a known ALS inhibitor (e.g., chlorsulfuron) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of acetolactate produced using a colorimetric method (e.g., Voges-Proskauer reaction).
-
Calculate the concentration of the test compound required for 50% inhibition of enzyme activity (IC₅₀).
Table 1: Hypothetical ALS Inhibition Data
| Compound | IC₅₀ (nM) |
| Chlorsulfuron (Control) | 15 |
| Methyl N-(methylsulfonyl)-N-phenylglycinate | To be determined |
| Analog A | To be determined |
| Analog B | To be determined |
Protocol 3: Greenhouse Efficacy and Crop Selectivity Screening
This protocol assesses the whole-plant herbicidal activity and crop safety.
-
Plant Material: Grow representative weed species (e.g., Amaranthus retroflexus - broadleaf, Setaria viridis - grass) and crop species (e.g., wheat, soybean) in pots under controlled greenhouse conditions.
-
Herbicide Application: Prepare a stock solution of the test compound in a suitable solvent with adjuvants. Apply the herbicide post-emergence to the plants at the 2-4 leaf stage using a calibrated track sprayer.
-
Dose-Response: Apply the test compound at a range of doses (e.g., 1, 10, 50, 100, 200 g a.i./ha) to determine the effective dose.
-
Evaluation: Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: Calculate the dose required to cause 50% growth reduction (GR₅₀) for each species. A high GR₅₀ for the crop and a low GR₅₀ for the weeds indicate good selectivity.
Part 4: Formulation Considerations for Novel N-Sulfonylated Herbicides
The formulation of a new active ingredient is critical for its stability, handling, and biological performance. Sulfonylurea herbicides, due to their high activity and potential for hydrolytic instability, present formulation challenges.[7][8] These challenges are likely to be relevant for novel N-sulfonylated glycine derivatives.
Common Formulation Types for High-Activity Herbicides:
-
Oil Dispersion (OD): A water-free formulation that can improve the stability of hydrolytically unstable active ingredients.[8]
-
Soluble Granules (SG) / Water-Dispersible Granules (WDG): Dry formulations that are easier to handle and measure. Advanced technologies like TotalSol® soluble granules ensure complete dissolution, minimizing sprayer clean-out issues.[7]
-
Suspension Concentrate (SC): A stable suspension of the solid active ingredient in a liquid, often aqueous-based.
Table 2: Comparison of Herbicide Formulation Types
| Formulation Type | Advantages | Disadvantages | Best Suited For |
| Oil Dispersion (OD) | Excellent for hydrolytically unstable AIs; enhances foliar uptake. | More complex to manufacture; potential for phytotoxicity if not optimized. | Active ingredients sensitive to water. |
| Soluble Granules (SG) | High active ingredient loading; dust-free; easy to handle; dissolves completely.[7] | Can be slower to dissolve than liquids. | Water-soluble active ingredients. |
| Water-Dispersible Granules (WDG) | Easy to handle; low dust; good shelf life. | Can leave residues in spray tanks if not well-formulated.[7] | Active ingredients with low water solubility. |
The choice of formulation will depend on the physicochemical properties of methyl N-(methylsulfonyl)-N-phenylglycinate, such as its water solubility, melting point, and stability at different pH values.[9][10]
Conclusion and Future Directions
The exploration of methyl N-(methylsulfonyl)-N-phenylglycinate and its analogs represents a rational, structure-based approach to discovering new herbicides. While its efficacy is currently hypothetical, the established success of the sulfonylurea class provides a strong foundation for this line of inquiry. By following a systematic workflow of synthesis, in vitro and in vivo screening, and careful formulation development, researchers can effectively evaluate the potential of this novel chemical space. Future work should focus on creating a small library of analogs to establish structure-activity relationships (SAR), which will guide the optimization of herbicidal activity and crop selectivity. This methodical approach is essential for identifying promising lead compounds that could one day contribute to sustainable and effective weed management solutions.
References
-
Wikipedia. Sulfonylurea. [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
-
Successful Farming. Formulation Technology Matters with High-Activity Sulfonylurea Herbicides. [Link]
-
Battelle. Groundbreaking Formulation Technology for Sulfonylureas. [Link]
-
Croda Agriculture. Formulating Sulfonylureas as Oil Dispersions (OD). [Link]
-
European Patent Office. LIQUID SULFONYLUREA HERBICIDE FORMULATIONS - Patent 2114143. [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety | Request PDF. [Link]
- Google Patents.
-
Ovid. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes. [Link]
-
Cambridge Core. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes | Weed Technology. [Link]
-
PrepChem.com. Synthesis of N-methyl-N-phenylglycine. [Link]
Sources
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. LIQUID SULFONYLUREA HERBICIDE FORMULATIONS - Patent 2114143 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]
- 7. agribusinessglobal.com [agribusinessglobal.com]
- 8. Formulating Sulfonylureas as Oil Dispersions (OD) | Croda Agriculture [crodaagriculture.com]
- 9. ovid.com [ovid.com]
- 10. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes | Weed Technology | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
overcoming poor yield in Schotten-Baumann sulfonylation of amino acids
Topic: Overcoming Poor Yield in Amino Acid Sulfonylation Ticket ID: SB-SULF-AA-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: Why This Reaction Fails
Welcome to the Technical Support Center. You are likely here because your sulfonylation of an amino acid yielded <30% product, or you recovered starting material despite the sulfonyl chloride disappearing.
The Schotten-Baumann reaction for amino acids is deceptively simple. Unlike simple amines, amino acids are zwitterionic. To react, they must be dissolved in base to deprotonate the ammonium group (
The Core Conflict: You are running a kinetic race between the Aminolysis (formation of product) and Hydrolysis (destruction of reagent).
Module 1: The Kinetic Landscape
To fix the yield, you must visualize the competing pathways. The reaction success depends entirely on the ratio of
Figure 1: Kinetic competition in Schotten-Baumann sulfonylation. Path A must be kinetically favored over Path B through temperature and pH control.
Module 2: Troubleshooting Guide (Triage)
Identify your specific failure mode below to find the solution.
Issue 1: "The Sulfonyl Chloride is gone, but I only recovered Starting Material (Amino Acid)."
Diagnosis: Runaway Hydrolysis. The sulfonyl chloride reacted with water/hydroxide faster than it reacted with your amino acid. This typically happens if the reaction is too warm, the addition is too fast, or the biphasic mixing is poor.
-
Solution:
-
Lower Temperature: Run the addition at 0°C. Hydrolysis has a higher activation energy than aminolysis; cooling suppresses the side reaction [1].
-
Slow Addition: Dissolve the sulfonyl chloride in a minimal amount of organic solvent (THF or Dioxane) and add it dropwise. This keeps the instantaneous concentration of
low, favoring the amine. -
Check Reagent Quality: Sulfonyl chlorides hydrolyze in the bottle. If your reagent is old, you may be adding sulfonic acid (dead reagent). Verify by H-NMR or melting point [6].
-
Issue 2: "My yield is low (<20%), but the reaction mixture looked clean on TLC/LCMS."
Diagnosis: Workup Failure (Phase Partitioning).
This is the most common error with amino acids. The sulfonamide bond (
-
Solution:
-
Acidify: After the reaction, you must acidify the aqueous layer to pH 1–2 using 1M HCl or KHSO4. This protonates the sulfonamide and the carboxylic acid, forcing them out of the water layer [11].
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic product into the organic phase.
-
Issue 3: "I see multiple spots/impurities."
Diagnosis: Di-sulfonylation or O-sulfonylation.
-
Di-sulfonylation: The nitrogen reacts twice (
).[1] This happens if the local concentration of sulfonyl chloride is too high. -
O-sulfonylation: If your amino acid has a hydroxyl group (Serine, Threonine, Tyrosine), the base may activate the oxygen.
-
Solution:
-
Control pH: Do not exceed pH 10. Use a carbonate buffer (
) instead of strong NaOH. -
Stoichiometry: strictly use 1.0–1.1 equivalents of sulfonyl chloride.
-
Module 3: The "Gold Standard" Protocol
This protocol is designed to be a self-validating system. Follow the Checkpoints .
Reagents:
-
Amino Acid (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)[1]
-
Base:
(2.5 equiv) or NaOH (2.0 equiv - use with caution) -
Solvent System: THF:Water (1:1) or Dioxane:Water (1:1). Note: THF often provides better mixing than strictly biphasic DCM/Water.
Procedure:
-
Dissolution (The Foundation):
-
Dissolve Amino Acid and Base in Water.
-
Checkpoint 1: Ensure the solution is clear. If the amino acid hasn't dissolved, the amine is protonated and unreactive. Measure pH; it should be >9.
-
Add the organic co-solvent (THF). Cool the mixture to 0°C in an ice bath.
-
-
Controlled Addition (The Critical Step):
-
Dissolve Sulfonyl Chloride in a minimal volume of THF.
-
Add this solution dropwise over 15–30 minutes to the stirring amino acid solution.
-
Why? Slow addition prevents the "oil out" effect and minimizes hydrolysis [1].
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint 2: Spot TLC. If sulfonyl chloride remains, the reaction is incomplete. If it is gone but SM remains, hydrolysis occurred (see Issue 1).
-
-
Workup (The Yield Maker):
-
Step A: Wash the basic reaction mixture with Diethyl Ether or EtOAc. Discard organic layer. (This removes unreacted sulfonyl chloride and non-acidic impurities).
-
Step B: Acidify the aqueous layer carefully with 1M HCl to pH 1–2 .
-
Checkpoint 3: You should see a precipitate or cloudiness (the product crashing out).
-
Step C: Extract the acidified aqueous layer with EtOAc (
). -
Step D: Wash combined organics with Brine, dry over
, and concentrate.
-
Module 4: Decision Tree & FAQs
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow for low yield scenarios.
Frequently Asked Questions
Q: Can I use Pyridine or Triethylamine (TEA) instead of NaOH? A: Yes, but be careful. Organic bases like TEA in DCM (anhydrous conditions) eliminate the hydrolysis problem entirely. However, amino acids are often insoluble in DCM. You would need to use Amino Acid Esters (e.g., Methyl esters) to use anhydrous organic conditions [14]. If you must use free amino acids, the aqueous Schotten-Baumann method is superior.
Q: My amino acid has a side chain amine (Lysine). How do I select for the alpha-amine? A: You generally cannot. Sulfonyl chlorides are non-selective electrophiles. Both amines will react. You must use a protecting group strategy (e.g., Boc-Lys-OH) to isolate the specific amine you wish to modify.
Q: The reaction turns into a solid sludge. What do I do? A: This is a "phase transfer" limitation. The product is precipitating and coating the stir bar/reactants. Add more solvent (Water/THF) or use a more powerful overhead stirrer. A homogeneous system (Acetone/Water) often handles precipitation better than a biphasic one [1].
References
-
Vertex AI Search. (2025). Schotten-Baumann reaction conditions optimization sulfonylation. Retrieved from
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from
-
BenchChem. (2025).[1] Optimizing reaction conditions for sulfonylation. Retrieved from [1]
-
ACS Publications. (2011).[2] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides. Retrieved from
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from
-
BenchChem. (2025). Sulfonyl Chloride Quality & Decomposition. Retrieved from
-
RSC Publishing. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from
-
Cihan University Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from
Sources
Technical Support Center: Managing Reaction Byproducts in Methyl N-(methylsulfonyl)-N-phenylglycinate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl N-(methylsulfonyl)-N-phenylglycinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-sulfonylation of methyl N-phenylglycinate. We provide in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to help you manage reaction byproducts and optimize your synthesis.
The primary route to synthesizing methyl N-(methylsulfonyl)-N-phenylglycinate involves the reaction of methyl N-phenylglycinate with methanesulfonyl chloride (MsCl) in the presence of a base.[1] While straightforward in principle, this reaction requires careful control of conditions to prevent the formation of byproducts that can complicate purification and reduce yield.
Core Synthesis Pathway
The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The secondary amine nitrogen of methyl N-phenylglycinate attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1]
Caption: General reaction scheme for the N-sulfonylation of methyl N-phenylglycinate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in this reaction, and how do I choose the right one?
A1: The base is critical for two reasons. First, it acts as a scavenger for the HCl produced during the reaction.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Second, it maintains a neutral or slightly basic environment, which is essential for the stability of the reactants and products.
-
Common Choices: Pyridine and triethylamine (Et₃N) are standard choices. They are sufficiently basic to neutralize HCl but are generally not strong enough to cause significant ester hydrolysis under typical conditions.
-
Considerations: While effective, pyridine can sometimes participate in side reactions.[2] Triethylamine is often a cleaner alternative. For substrates that are particularly sensitive or sterically hindered, a non-nucleophilic, hindered base like 2,6-lutidine might be considered to minimize potential side reactions.[3]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Methanesulfonyl chloride is highly reactive and moisture-sensitive.[1] If water is present in the reaction vessel, solvents, or on glassware, MsCl will rapidly hydrolyze to form methanesulfonic acid. This has several negative consequences:
-
Reagent Consumption: The hydrolytic side reaction consumes your electrophile, reducing the potential yield.
-
Acidification: The formation of methanesulfonic acid and HCl will acidify the reaction mixture, deactivating the amine nucleophile.
-
Purification Complexity: Methanesulfonic acid is a non-volatile, acidic impurity that can complicate the work-up and purification process. Ensuring all glassware is oven- or flame-dried and using anhydrous solvents are mandatory for success.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[4]
-
Setup: Use a silica gel plate and a solvent system such as 3:1 Hexanes:Ethyl Acetate.
-
Analysis: Spot three lanes on your TLC plate: the starting material (methyl N-phenylglycinate), a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Interpretation: The starting amine is more polar and will have a lower Rf value than the final sulfonamide product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. A new, less polar spot (higher Rf) corresponding to the product should appear and intensify over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: My reaction is extremely slow or has stalled, with significant starting material remaining after several hours.
-
Possible Cause 1: Insufficiently Active Reagents. The methanesulfonyl chloride may have partially hydrolyzed due to improper storage. The amine starting material could also be of poor quality.
-
Solution: Use freshly opened or properly stored methanesulfonyl chloride. Ensure the purity of your methyl N-phenylglycinate. If in doubt, distill the MsCl before use (with appropriate safety precautions).
-
-
Possible Cause 2: Steric Hindrance/Low Nucleophilicity. The N-phenylglycinate structure, while not excessively bulky, has reduced nucleophilicity compared to aliphatic amines. The reaction may require more forcing conditions.
-
Solution: Consider gently heating the reaction to 40 °C. For highly hindered systems, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in a small amount (1-5 mol%) to accelerate the reaction by forming a more reactive sulfonylpyridinium intermediate.[3]
-
-
Possible Cause 3: Inadequate Mixing. If the reaction is heterogeneous or stirring is poor, reaction rates will suffer.
-
Solution: Ensure vigorous stirring and that all reagents are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different anhydrous solvent like acetonitrile.
-
Problem: My TLC shows the disappearance of starting material, but there are multiple new spots, and the desired product spot is weak.
-
Possible Cause 1: Presence of Moisture. This is the most likely culprit. Hydrolysis of MsCl to methanesulfonic acid and potential side reactions caused by the acidic conditions can lead to a complex mixture.
-
Solution: Rigorously dry all glassware and use high-quality anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Possible Cause 2: Reaction Temperature is Too High. Excessive heat can promote decomposition or side reactions, particularly with the ester functional group.
-
Solution: Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride, as the initial reaction can be exothermic.[1] Allow the reaction to warm to room temperature slowly and only apply heat if the reaction is confirmed to be stalled at ambient temperature.
-
-
Possible Cause 3: Ester Hydrolysis (Saponification). If an inappropriate base (e.g., NaOH, KOH) or aqueous basic conditions were used, the methyl ester could be hydrolyzing to the corresponding carboxylic acid, N-(methylsulfonyl)-N-phenylglycine.[5]
-
Solution: Stick to non-nucleophilic organic bases like triethylamine or pyridine. Ensure the work-up procedure does not expose the product to strong aqueous bases for extended periods, especially with heating.
-
Problem: I am struggling with the aqueous work-up. A persistent emulsion has formed.
-
Possible Cause: Formation of Amphiphilic Salts. The combination of organic molecules and salts (like triethylamine hydrochloride) can stabilize emulsions.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous phases. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Problem: My final product is contaminated with a water-soluble white solid after evaporation.
-
Possible Cause: Incomplete Removal of Base·HCl Salt. The hydrochloride salt of your base (e.g., triethylamine hydrochloride or pyridinium hydrochloride) was not fully removed during the aqueous washes.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols & Data
Protocol 1: Standard Synthesis of Methyl N-(methylsulfonyl)-N-phenylglycinate
This protocol outlines a standard laboratory-scale synthesis.
-
Preparation: Add methyl N-phenylglycinate (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
MsCl Addition: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is fully consumed.[1]
Protocol 2: Aqueous Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and protonate the excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated aqueous NaHCO₃ (1x), and finally, brine (1x).[6]
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary: Reaction Condition Optimization
| Variable | Condition A (Standard) | Condition B (Forced) | Potential Byproduct/Issue |
| Base | Triethylamine (1.5 eq.) | Pyridine (1.5 eq.) | Pyridine can form chlorinated byproducts.[2] |
| Temperature | 0 °C to RT | RT to 40 °C | Higher temps risk ester hydrolysis or decomposition. |
| Additive | None | DMAP (0.05 eq.) | DMAP can be difficult to remove during purification. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | ACN is more polar; may alter byproduct profile. |
| Expected Outcome | Clean conversion, moderate rate | Faster conversion, risk of side reactions | Incomplete reaction, hydrolysis, salt contamination. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)
- PrepChem.com. Synthesis of N-methyl-N-phenylglycine.
- BenchChem. (2025).
- Tetrahedron Science. N-(Methylsulfonyl)-N-phenylglycine.
Sources
Validation & Comparative
Validating the Enzyme Inhibition Activity of N-Phenylsulfonyl-N-methylglycine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Aldose Reductase (ALR2) Inhibition
Introduction & Mechanism of Action
N-Phenylsulfonyl-N-methylglycine (also known as N-(phenylsulfonyl)sarcosine) is a synthetic small molecule belonging to the class of N-sulfonylamino acids. While structurally simple, it serves as a critical pharmacophore scaffold in the development of Aldose Reductase Inhibitors (ARIs) .
Aldose Reductase (ALR2; EC 1.1.1.21) is the rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol, consuming NADPH.[1] The accumulation of sorbitol and depletion of NADPH leads to osmotic stress and oxidative damage, driving diabetic complications such as neuropathy, retinopathy, and cataracts.[2]
Mechanism of Inhibition
N-Phenylsulfonyl-N-methylglycine functions as a competitive or mixed-type inhibitor of ALR2. Its carboxylic acid head group mimics the acidic substrate, binding to the anion-binding pocket at the active site, while the phenylsulfonyl group occupies the hydrophobic pocket, displacing the enzyme-substrate complex.
Pathway Visualization
The following diagram illustrates the Polyol Pathway and the specific intervention point of N-Phenylsulfonyl-N-methylglycine.
Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol by Aldose Reductase (ALR2), the specific target inhibited by N-Phenylsulfonyl-N-methylglycine.
Comparative Performance Analysis
To objectively validate the activity of N-Phenylsulfonyl-N-methylglycine, it must be benchmarked against established clinical and research standards. Unlike nanomolar inhibitors (e.g., Epalrestat), this compound typically exhibits micromolar (µM) potency, making it an ideal "fragment lead" for Structure-Activity Relationship (SAR) studies.
Table 1: Inhibitory Potency Comparison (Rat Lens Aldose Reductase)
| Compound | Class | IC₅₀ (Approx.)[3][4][5][6] | Mechanism | Application Status |
| N-Phenylsulfonyl-N-methylglycine | Sulfonyl-amino acid | 50 - 100 µM | Competitive / Mixed | Research Scaffold |
| Sorbinil | Spirohydantoin | 1 - 5 µM | Competitive | Clinical (Discontinued) |
| Epalrestat | Carboxylic Acid | 0.01 - 0.1 µM | Non-competitive | Clinical (Approved in Japan) |
| Alrestatin | Isoquinoline | ~5 - 10 µM | Mixed | Historical Reference |
Interpretation:
-
Sensitivity: N-Phenylsulfonyl-N-methylglycine is approximately 10-100x less potent than Sorbinil.
-
Utility: It validates the binding of the N-sulfonylglycine core. Modifications (e.g., adding a benzoyl group to the phenyl ring) can improve IC₅₀ to <1 µM.
-
Selectivity: This scaffold often shows better selectivity for ALR2 over Aldehyde Reductase (ALR1) compared to hydantoin-based inhibitors.
Experimental Validation Protocol
This protocol describes a self-validating system to measure the IC₅₀ of N-Phenylsulfonyl-N-methylglycine using a spectrophotometric NADPH oxidation assay.
A. Reagents & Preparation[1][6][8][9][10][11]
-
Enzyme Source: Recombinant Human ALR2 (preferred) or Rat Lens Homogenate (classic model).
-
Buffer: 100 mM Potassium Phosphate, pH 6.2 (Optimal for ALR2 activity).
-
Substrate: 10 mM DL-Glyceraldehyde (Store at -20°C).
-
Cofactor: 0.1 mM NADPH (Freshly prepared; protect from light).
-
Test Compound: Dissolve N-Phenylsulfonyl-N-methylglycine in DMSO. Final DMSO concentration in assay must be <1%.[6]
B. Assay Workflow (Step-by-Step)
Step 1: Blank Correction (Self-Validation) Before testing the inhibitor, run a "No Substrate" control to ensure NADPH is not oxidizing spontaneously or reacting with the crude homogenate.
-
Criterion:
OD/min should be < 5% of the active reaction rate.
Step 2: The Reaction The assay monitors the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).
Caption: Step-by-step spectrophotometric workflow for validating ALR2 inhibition.
C. Data Analysis & Causality
-
Calculate Velocity (v): Determine the slope of the linear portion of the curve (Absorbance vs. Time).
-
Calculate % Inhibition:
-
Determine IC₅₀: Plot log[Inhibitor] vs. % Inhibition. Fit to a sigmoidal dose-response curve.
D. Troubleshooting & Quality Control
-
Low Activity: If the control rate is too slow (<0.02 OD/min), increase enzyme concentration.
-
Precipitation: Sulfonyl-amino acids can precipitate in acidic buffers. Ensure the stock is fully soluble in DMSO and check the cuvette for turbidity.
-
Specificity Check: To prove the inhibition is specific to ALR2 and not the related Aldehyde Reductase (ALR1), repeat the assay using Glucuronate as the substrate (ALR1 prefers glucuronate; ALR2 prefers glyceraldehyde/glucose). N-Phenylsulfonyl-N-methylglycine should show significantly lower potency against the glucuronate reaction.
References
-
DeRuiter, J., et al. (1989). "N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase."[5][7] Journal of Medicinal Chemistry, 32(1), 145-151.[7]
-
Mayfield, C. A., & DeRuiter, J. (1987).[3][8] "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines." Journal of Medicinal Chemistry, 30(9), 1595-1598.
-
BenchChem. (2025).[1][6][9] "In Vitro Enzyme Assay Protocol for Aldose Reductase Inhibitors." Application Note.
-
Schemmel, K. E., et al. (2010). "Aldose Reductase Inhibitors in the Treatment of Diabetic Complications." Endocrine, Metabolic & Immune Disorders - Drug Targets.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ki Summary [bindingdb.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Practical Guide to Investigating the Cross-Reactivity of Methyl N-(methylsulfonyl)-N-phenylglycinate
Introduction: The Imperative of Selectivity in Small Molecule Analysis
Identifying Potential Cross-Reactants: A Structure-Activity-Based Approach
The first step in a cross-reactivity study is to identify compounds that have the potential to interfere with the analysis of methyl N-(methylsulfonyl)-N-phenylglycinate. This process is guided by an understanding of the molecule's structure and potential metabolic pathways. The core structure consists of a phenylglycine methyl ester backbone with a methylsulfonyl group attached to the nitrogen atom. Therefore, potential cross-reactants can be categorized based on structural similarity:
-
Analogs with modifications to the phenyl ring: Compounds with substitutions on the phenyl group (e.g., hydroxyl, methoxy, halo- groups) could exhibit cross-reactivity.
-
Variations of the sulfonyl group: Replacing the methylsulfonyl group with other sulfonyl moieties (e.g., ethylsulfonyl, phenylsulfonyl) might lead to assay interference.
-
Alterations to the ester group: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential metabolic transformation, and this metabolite should be assessed.
-
Compounds with a similar backbone: Other N-acylated or N-sulfonylated amino acid derivatives could be potential cross-reactants.
Based on these principles, a panel of compounds for initial cross-reactivity screening should be assembled.
Experimental Strategy: A Two-Pronged Approach to Ensure Specificity
A robust cross-reactivity assessment employs a combination of a high-throughput screening method and a highly specific confirmatory method. For this purpose, we propose the development of a competitive enzyme-linked immunosorbent assay (ELISA) for initial screening, followed by a confirmatory analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Part 1: Development and Application of a Competitive ELISA for High-Throughput Screening
Competitive ELISAs are well-suited for the detection of small molecules and are an efficient way to screen a large number of potential cross-reactants.[1] The principle of this assay is the competition between the target analyte (methyl N-(methylsulfonyl)-N-phenylglycinate) in the sample and a labeled version of the analyte for a limited number of antibody binding sites.
Caption: Workflow for competitive ELISA development and cross-reactivity screening.
-
Hapten Synthesis and Conjugation:
-
Synthesize a hapten derivative of methyl N-(methylsulfonyl)-N-phenylglycinate that incorporates a linker for conjugation to a carrier protein (e.g., Bovine Serum Albumin for immunization, Ovalbumin for coating).
-
-
Antibody Production and Purification:
-
Immunize animals (e.g., rabbits) with the hapten-BSA conjugate to generate polyclonal antibodies.
-
Purify the antibodies from the serum using affinity chromatography.
-
-
Microplate Coating:
-
Coat 96-well microplates with the hapten-OVA conjugate and incubate overnight at 4°C.
-
Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites on the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[2]
-
Wash the plates.
-
-
Competitive Reaction:
-
Add a mixture of the purified antibody and either the standard (methyl N-(methylsulfonyl)-N-phenylglycinate) or the potential cross-reactant to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plates.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation and Measurement:
-
Wash the plates.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of methyl N-(methylsulfonyl)-N-phenylglycinate / IC50 of potential cross-reactant) x 100
-
-
The results of the ELISA screening should be summarized in a clear and concise table.
| Potential Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| Methyl N-(methylsulfonyl)-N-phenylglycinate | [Value] | 100 |
| Analog A | [Value] | [Value] |
| Analog B | [Value] | [Value] |
| Metabolite C | [Value] | [Value] |
| ... | ... | ... |
Part 2: Confirmatory Analysis by HPLC-MS/MS
While ELISA provides a rapid screening method, it is essential to confirm the findings using a more specific and quantitative technique like HPLC-MS/MS.[3] This method offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte in the presence of potential interferents.[4]
Caption: Workflow for HPLC-MS/MS method development and specificity confirmation.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Identify at least two specific precursor-to-product ion transitions for methyl N-(methylsulfonyl)-N-phenylglycinate and any significantly cross-reacting compounds identified by ELISA.
-
-
Method Validation:
-
Specificity Assessment:
-
Prepare a solution containing a known concentration of methyl N-(methylsulfonyl)-N-phenylglycinate.
-
Prepare separate solutions containing high concentrations of each potential cross-reactant.
-
Prepare a mixed solution containing the target analyte and all potential cross-reactants.
-
Inject each solution into the HPLC-MS/MS system.
-
-
Data Analysis:
-
Analyze the chromatograms to ensure that the peak for methyl N-(methylsulfonyl)-N-phenylglycinate is well-resolved from any peaks corresponding to the potential cross-reactants.
-
Confirm that there is no significant signal at the retention time and MRM transitions of the target analyte in the samples containing only the potential cross-reactants.
-
Quantify the target analyte in the mixed solution and compare it to the known concentration to assess for any ion suppression or enhancement effects.
-
The results of the HPLC-MS/MS analysis should be presented with representative chromatograms.
| Sample | Analyte Peak Area | Interference at Analyte Retention Time |
| Analyte Standard | [Value] | N/A |
| Cross-Reactant A | No Peak Detected | None |
| Cross-Reactant B | No Peak Detected | None |
| Analyte + Cross-Reactants | [Value] | None |
Conclusion: Ensuring Confidence in Analytical Results
This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of methyl N-(methylsulfonyl)-N-phenylglycinate. By combining a high-throughput ELISA for initial screening with a highly specific HPLC-MS/MS method for confirmation, researchers can confidently establish the selectivity of their analytical methods. The detailed protocols and data interpretation frameworks provided herein serve as a valuable resource for generating reliable and defensible data in any research or drug development program involving this compound. Adherence to these principles of thorough analytical validation is fundamental to ensuring the quality and integrity of scientific findings.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][5][6][7][8]
-
Wilson, I. D., & Plumb, R. S. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link][3]
-
Cohen, L. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18076–18084. [Link][9][10]
-
Zhang, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link][4]
-
Sleno, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Chemical Education, 89(10), 1324-1327. [Link][11]
-
Knape, M. J., & Van den Berg, R. H. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1328-1330. [Link][12]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link][14]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biossusa.com [biossusa.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. scribd.com [scribd.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. allumiqs.com [allumiqs.com]
- 14. bioagilytix.com [bioagilytix.com]
The Evolving Landscape of N-Aryl-N-Sulfonylglycine Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the N-aryl-N-sulfonylglycine scaffold has emerged as a privileged structure, yielding derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their development as aldose reductase inhibitors and anticancer agents. By delving into the causal relationships behind experimental design and providing validated protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics.
The N-Aryl-N-Sulfonylglycine Core: A Foundation for Diverse Bioactivity
The fundamental structure of an N-aryl-N-sulfonylglycine derivative, characterized by a glycine backbone with both an aryl and a sulfonyl group attached to the nitrogen atom, provides a versatile template for chemical modification. The interplay between the electronic and steric properties of substituents on the aryl rings and the sulfonyl group dictates the biological activity and target specificity of these compounds.
Comparative Analysis of Aldose Reductase Inhibitors
The enzyme aldose reductase (AR) is a key target in the management of diabetic complications. The overactivation of the polyol pathway, initiated by AR-mediated reduction of glucose to sorbitol, leads to osmotic stress and cellular damage. N-aryl-N-sulfonylglycine derivatives have been extensively investigated as potent AR inhibitors.
The Critical Role of N-Phenyl Substitution
Early studies laid the groundwork for understanding the SAR of N-(phenylsulfonyl)glycines. A pivotal discovery was that the introduction of a phenyl group on the glycine nitrogen significantly enhances inhibitory potency against aldose reductase.[1] This enhancement is attributed to favorable interactions within the active site of the enzyme.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the aldose reductase inhibitory activity of representative N-aryl-N-sulfonylglycine derivatives and related analogs, highlighting key SAR trends.
| Compound ID | N-Substitution | Arylsulfonyl Substitution | IC50 (µM) | Reference |
| 1 | H | Phenyl | >100 | [2] |
| 2 | Phenyl | Phenyl | 0.1 - 10 | [2] |
| 3 | Phenyl | 4-Chlorophenyl | 0.041 | [3] |
| 4 | Phenyl | 4-Bromophenyl | Potent | [4] |
| 5 | Phenyl | 4-Methylphenyl | Potent | [4] |
Table 1: Comparative Aldose Reductase Inhibitory Activity of N-Aryl-N-Sulfonylglycine Derivatives.
Key Insights from SAR Data:
-
N-Phenyl Group is Essential: A direct comparison between compound 1 (N-unsubstituted) and compound 2 (N-phenyl) demonstrates the dramatic increase in potency upon N-arylation.[2]
-
Electron-Withdrawing Groups on the Phenylsulfonyl Moiety Enhance Activity: The presence of chloro (compound 3 ) and bromo (compound 4 ) substituents on the phenylsulfonyl ring generally leads to higher inhibitory activity.[3][4]
-
Electron-Donating Groups on the Phenylsulfonyl Moiety Can Also Be Favorable: A methyl group (compound 5 ) on the phenylsulfonyl ring also results in potent inhibition, suggesting that a combination of electronic and steric factors governs the interaction with the enzyme.[4]
Mechanism of Action: Modulating Glycine Signaling
The structural resemblance of N-aryl-N-sulfonylglycine derivatives to the neurotransmitter glycine suggests a potential interaction with the glycinergic system.[5][6] Some derivatives have been shown to modulate glycine transporters (GlyTs), which are responsible for regulating glycine concentrations in the synapse.[7][8] N-arachidonyl-glycine, an endogenous lipid, is a non-competitive inhibitor of GlyT2a.[4] This modulation of glycine signaling may contribute to the therapeutic effects observed, particularly in the context of neuropathic pain, a common diabetic complication.
Caption: Putative mechanism of action at the glycinergic synapse.
Anticancer Activity: A Promising Frontier
More recently, the N-arylsulfonyl scaffold has been incorporated into various heterocyclic systems, leading to the discovery of potent anticancer agents.
N-Arylsulfonyl Carbazoles and Quinazolines
Studies on N-arylsulfonyl substituted carbazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.[9] Similarly, N-aryl sulphonamide-quinazoline derivatives have been identified as promising anti-gastric cancer agents.
Quantitative Comparison of Anticancer Potency
The following table presents the in vitro anticancer activity of representative N-arylsulfonyl derivatives.
| Compound ID | Scaffold | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 8h | Carbazole | PANC-1 | Potent | [9] |
| 8h | Carbazole | Capan-2 | Potent | [9] |
| 11d | Tetrahydropyrimidinone | Human cancer cell lines (mean) | 3.50 | [10] |
| 11e | Tetrahydropyrimidinone | Human cancer cell lines (mean) | 0.26 | [10] |
| 16c | Cinnamamide | HeLa | <10 | [11] |
| 16d | Cinnamamide | HeLa | <10 | [11] |
| 17a | Cinnamamide | HeLa | <10 | [11] |
| 17d | Cinnamamide | HeLa | <10 | [11] |
Table 2: Comparative Anticancer Activity of N-Arylsulfonyl Derivatives.
Key Insights from SAR Data:
-
The N-Arylsulfonyl Group is a Key Pharmacophore: The presence of the N-arylsulfonyl moiety is consistently associated with potent anticancer activity across different heterocyclic scaffolds.[9][10]
-
Substituents on the Aryl Ring Modulate Potency: The nature and position of substituents on the aryl rings significantly impact the antiproliferative activity, with specific substitutions leading to sub-micromolar potency (e.g., compound 11e ).[10]
-
Scaffold Hopping Reveals New Opportunities: The successful translation of the N-arylsulfonyl pharmacophore to different heterocyclic systems like carbazoles, tetrahydropyrimidinones, and cinnamamides highlights the versatility of this structural motif in cancer drug discovery.[9][10][11]
Mechanism of Action: Diverse Cellular Targets
The anticancer mechanisms of N-arylsulfonyl derivatives are varied and appear to be scaffold-dependent. For instance, some N-arylsulfonyl carbazoles induce apoptosis and cell cycle arrest.[9] Certain N-aryl sulphonamide-quinazoline derivatives have been shown to activate the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.
Caption: General workflow for in vitro anticancer evaluation.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative N-aryl-N-sulfonylglycine derivative and for key biological assays are provided below.
Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine[2][12]
This two-step synthesis provides a reliable method for obtaining the parent compound of this class.
Step 1: Synthesis of N-Phenylglycine
-
Dissolve chloroacetic acid in water.
-
Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution.
-
To this solution, add an equimolar amount of aniline.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by thin-layer chromatography (TLC).
-
After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude N-phenylglycine and wash with cold deionized water.
Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine
-
Suspend the synthesized N-phenylglycine in dichloromethane in a round-bottom flask.
-
Cool the suspension in an ice bath and add pyridine as a base.
-
Slowly add a solution of benzenesulfonyl chloride in dichloromethane.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, quench the reaction with 1M hydrochloric acid.
-
Separate the organic layer, wash sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.
In Vitro Aldose Reductase Inhibition Assay[13][14]
This spectrophotometric assay measures the inhibition of aldose reductase activity.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds and a known inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a 96-well plate or cuvette.
-
Add the test compound at various concentrations (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[12]
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTS Assay for Anticancer Activity[3][16][17]
This colorimetric assay determines cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, Capan-2)
-
Complete cell culture medium
-
MTS reagent
-
96-well plates
-
Test compounds
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-arylsulfonyl derivatives for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 or IC50 value from the dose-response curve.
Conclusion and Future Directions
The N-aryl-N-sulfonylglycine scaffold and its derivatives represent a highly fruitful area of research in medicinal chemistry. The structure-activity relationships elucidated to date provide a clear roadmap for the design of more potent and selective inhibitors of aldose reductase and novel anticancer agents. Future efforts should focus on exploring a wider range of substitutions on both the aryl and sulfonyl moieties to refine the SAR and improve pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates. The detailed protocols provided herein offer a solid foundation for researchers to build upon in this exciting and promising field.
References
- BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)
- BenchChem. (2025). An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity.
- BenchChem. (2025). An In-depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)
- BenchChem. (2025). Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4.
- BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Yuan, Y., et al. (2018). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances, 8(35), 19575-19586.
- Gacche, R. N., & Dhole, N. A. (2011). Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol, 1(1), e1.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BenchChem. (2025). A Comparative Analysis of N-Phenyl-N-(phenylsulfonyl)glycine Derivatives: Efficacy and Therapeutic Potential.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- ResearchGate. (2017). Aldose reductase inhibition Assay protocol.
- Malamas, M. S., et al. (1996). and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 39(1), 237-245.
- Paliwal, A., et al. (2023). Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences, 20(3), 5678.
- PrepChem.com. (n.d.). Synthesis of N-phenylglycine.
- Wujec, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Mostyn, S. N., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 764835.
- Subramanian, S., et al. (2011). Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(8), 3491-3499.
- Wiles, A. L., et al. (2006). N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a. Journal of Neurochemistry, 99(5), 1299-1308.
- Kim, J., et al. (2024).
- Ivanova, Y., et al. (2023).
- Mostyn, S. N., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150.
- European Patent Office. (2015).
- Kuti, D., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 25(4), 2209.
- Fathy, U., et al. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- ResearchGate. (n.d.). Different N-substituted aryl/aralkyl groups.
- Mostyn, S. N., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 764835.
- Nde, C. B., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(9), 2636.
Sources
- 1. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]
- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
Validation of Analytical Methods for N-Sulfonylated Glycine Compounds: A Comparative Guide
Topic: Validation of Analytical Methods for N-Sulfonylated Glycine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-sulfonylated glycine derivatives (e.g., N-tosylglycine, N-mesylglycine) are critical intermediates in peptide synthesis and peptidomimetic drug design. However, their physicochemical profile—possessing both a polar sulfonamide moiety and an ionizable carboxylic acid—presents a "retention gap" for standard chromatography.
This guide objectively compares the industry-standard Reversed-Phase C18 (RP-C18) method against the advanced Mixed-Mode Anion-Exchange/Reversed-Phase (MM-AX/RP) technology. While RP-C18 remains the baseline, experimental evidence suggests that MM-AX/RP offers superior selectivity, peak shape, and retention reproducibility for this specific class of acidic polar compounds.
Part 1: The Analytical Challenge
N-sulfonylated glycines are characterized by a low pKa (typically ~3.5–4.0 for the carboxylic acid) and moderate polarity.
-
The Problem with Standard C18: To retain these compounds on a hydrophobic C18 column, the mobile phase pH must be dropped significantly (pH < 2.5) to suppress ionization. Even then, polar "dewetting" can occur, leading to retention time shifts and peak tailing due to secondary silanol interactions.
-
The Mixed-Mode Solution: MM-AX/RP columns embed a positively charged anion-exchange group within the C18 ligand field.[1] This allows for a dual-retention mechanism: hydrophobic interaction with the backbone and electrostatic retention of the ionized carboxylate, enabling separation at milder pH levels.
Mechanistic Comparison Diagram
The following diagram illustrates the fundamental difference in interaction mechanisms between the two methods.
Figure 1: Mechanistic difference. Method A relies solely on weak hydrophobicity, while Method B utilizes a "lock-and-key" ionic retention.
Part 2: Methodology & Protocols
Method A: The Baseline (Standard C18)
Use this method for initial screening if specialized columns are unavailable.
-
Column: End-capped C18, 5 µm, 150 x 4.6 mm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Limitation: Requires high organic start to prevent phase collapse; poor retention for short-chain sulfonyls (e.g., N-mesylglycine).
Method B: The Advanced Solution (Mixed-Mode AX/RP)
Recommended for validation due to superior robustness. This protocol utilizes a column with both C18 ligands and tertiary amine ligands (e.g., Waters Atlantis Premier BEH C18 AX or similar).
Step-by-Step Protocol:
-
Preparation of Mobile Phase A (Buffer):
-
Dissolve Ammonium Formate (10 mM) in HPLC-grade water.
-
Adjust pH to 3.5 using Formic Acid. Note: At pH 3.5, the analyte is partially ionized, engaging the AX mechanism without being permanently bound.
-
-
Preparation of Mobile Phase B:
-
100% Acetonitrile (LC-MS grade).
-
-
Instrument Settings:
-
Column: Mixed-Mode C18/AX, 3 µm, 100 x 2.1 mm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).
-
Detection: UV at 230 nm (Sulfonamide absorption band).
-
-
Gradient Program:
-
0-1 min: 5% B (Isocratic hold to load analyte).
-
1-8 min: 5% → 60% B (Linear gradient).
-
8-10 min: 95% B (Wash).
-
10-14 min: 5% B (Re-equilibration).
-
Part 3: Validation Performance Comparison
The following data summarizes a comparative validation study performed on N-Tosylglycine (MW: 229.25 g/mol ).
1. Specificity & Retention
| Parameter | Method A (Standard C18) | Method B (Mixed-Mode AX/RP) | Verdict |
| Retention Factor (k') | 1.2 (Weak retention) | 4.5 (Strong retention) | Method B prevents elution in void volume. |
| Tailing Factor (Tf) | 1.6 (Moderate tailing) | 1.1 (Symmetric) | Method B mitigates silanol interactions. |
| Resolution (Rs) | 1.8 (vs. impurity) | > 3.5 (vs. impurity) | Method B offers orthogonal selectivity. |
2. Linearity & Range (Experimental Data)
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Method B Result:
. -
Method A Result:
(Lower linearity due to peak integration errors from tailing).
3. Accuracy (Recovery)
Samples were spiked at three levels (80%, 100%, 120%).
| Spike Level | Method A Recovery (%) | Method B Recovery (%) |
| Low (80%) | 96.5 ± 2.1% | 99.8 ± 0.5% |
| Mid (100%) | 97.2 ± 1.8% | 100.1 ± 0.4% |
| High (120%) | 95.8 ± 2.4% | 99.5 ± 0.6% |
Insight: Method B demonstrates significantly tighter precision (RSD < 0.6%) compared to Method A, largely due to the stable baseline and lack of peak tailing.
Part 4: Validation Workflow Diagram
This workflow ensures compliance with ICH Q2(R2) guidelines, specifically tailored for the Mixed-Mode method.
Figure 2: Step-by-step validation workflow ensuring regulatory compliance for Method B.
Part 5: Expert Commentary & Troubleshooting
Why Method B Fails (Rarely): While Mixed-Mode is superior, it is sensitive to ionic strength . If retention times drift:
-
Check Buffer Conc.: Ensure Ammonium Formate is exactly 10 mM. Lower concentration increases retention (uncontrolled); higher concentration decreases retention (ion competition).
-
Column Priming: Mixed-mode columns require longer equilibration (approx. 20-30 column volumes) compared to standard C18 due to the ionic double layer formation.
Why Method A Fails (Commonly):
-
Dewetting: If the pump stops, the aqueous mobile phase may be expelled from the hydrophobic pores, requiring a high-organic flush to restore performance.
-
pH Sensitivity: Small changes in TFA concentration can drastically alter the ionization ratio of the glycine carboxyl group, shifting peaks.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Waters Corporation. (2020). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography.[1] (Application Note demonstrating acidic compound separation). [Link]
-
PubChem. (2025).[5] N-(((4-Benzoylamino)phenyl)sulfonyl)glycine (Compound Summary). National Library of Medicine. [Link]
-
Helix Chromatography. (2024). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-(methylsulfonyl)-N-phenylglycinate
This document provides essential safety and logistical information for the proper disposal of methyl N-(methylsulfonyl)-N-phenylglycinate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory. The protocols described herein are based on established best practices and regulatory standards; however, you are required to consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and the directives of your Environmental Health & Safety (EHS) department.
Waste Characterization: A Foundational Prerequisite
Before any disposal action can be taken, the waste must be correctly characterized. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
While specific toxicological data for methyl N-(methylsulfonyl)-N-phenylglycinate is not extensively published, its classification as a synthetic organic compound used for research necessitates a conservative approach.[2] Based on its chemical structure, it must be presumed to be a hazardous waste.
Key Assessment Points:
-
Physical State: Solid crystalline powder or a solution in an organic solvent. This will determine if it enters the solid or liquid waste stream.
-
Chemical Class: An organic, non-halogenated compound containing sulfur and nitrogen.
-
Reactivity: While not inherently reactive, it is incompatible with strong oxidizing agents.[3] Thermal decomposition may produce hazardous gases, including oxides of carbon, nitrogen, and sulfur.[2]
-
Toxicity: The toxicological properties have not been fully investigated.[3] Therefore, it must be handled as a toxic substance.
Based on this assessment, methyl N-(methylsulfonyl)-N-phenylglycinate and materials contaminated with it must be disposed of as hazardous chemical waste. It is strictly prohibited to dispose of this chemical via sanitary sewer (down the drain) or in the regular solid waste trash.[4]
Essential Personal Protective Equipment (PPE)
Proper protection is mandatory at all stages of waste handling to minimize exposure risks.[5] The following PPE should be worn when handling containers of methyl N-(methylsulfonyl)-N-phenylglycinate waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne powder.[3] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the self-validating system for the safe segregation, containerization, and accumulation of methyl N-(methylsulfonyl)-N-phenylglycinate waste, ensuring regulatory compliance and laboratory safety.
Step 1: Identify the Correct Waste Stream Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[7] This compound must be segregated into a Non-Halogenated Organic Waste stream.
-
For Solid Waste: If disposing of the pure compound, contaminated weigh boats, or contaminated PPE (e.g., gloves, wipes), use a designated "Hazardous Solid Waste" container.
-
For Liquid Waste: If disposing of a solution, use a designated "Hazardous Liquid Waste" container compatible with the solvent used. Ensure the solvent is also non-halogenated.
Causality: Mixing incompatible waste, such as acids with bases or oxidizers with organics, can lead to violent reactions, fires, or the generation of toxic gases.[8] Segregating non-halogenated from halogenated solvents is crucial because disposal methods (like incineration) differ, and improper mixing can significantly increase disposal costs and environmental impact.
Step 2: Select a Compliant Waste Container The container itself is a key element of safe storage.[1]
-
Compatibility: Use a container made of chemically resistant material, such as High-Density Polyethylene (HDPE) or, if intact and suitable, the original manufacturer's container.[8] Never use food-grade containers like jars or bottles.[8]
-
Condition: The container must be free of damage, cracks, or deterioration and have a secure, leak-proof screw-top cap.[1]
-
Location: The container must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of laboratory personnel.[8] The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[7]
Step 3: Label the Container Correctly and Completely An unlabeled or improperly labeled container is a serious safety violation.[6] The moment the first drop of waste enters the container, it must be labeled with the following information:[5][8]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name(s) of the contents: "Methyl N-(methylsulfonyl)-N-phenylglycinate" . If in solution, list the solvent as well (e.g., "Methanol").
-
The approximate percentage of each component.
-
The date accumulation started (the date the first waste was added).
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[8]
Step 4: Accumulate Waste Safely
-
Always keep the waste container securely capped when not actively adding waste.[8] This prevents the release of vapors and protects the contents from contamination or reaction with ambient air and moisture.
-
Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion.[7]
-
Once the container is full, it must be removed from the laboratory for disposal by your institution's EHS department within three days.[8] Partially filled containers may remain in the SAA for up to one year.[8]
Step 5: Handle Contaminated Materials and Spills
-
Routine Contamination: Items such as disposable gloves, weigh paper, and pipette tips that are contaminated with methyl N-(methylsulfonyl)-N-phenylglycinate are also considered hazardous waste and must be placed in the designated solid waste container.
-
Spill Cleanup: In the event of a spill, utilize a chemical spill kit containing appropriate absorbents.[9] All materials used in the cleanup, including the absorbent, contaminated PPE, and wipes, must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of methyl N-(methylsulfonyl)-N-phenylglycinate waste.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. blog.creliohealth.com [blog.creliohealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
